BenchChemオンラインストアへようこそ!

Soluflazine

ENT2 selectivity Equilibrative Nucleoside Transporter Subtype selectivity

Soluflazine (R 64 719) is differentiated by its unique 6-fold selectivity for the ENT2 transporter (ENT1/ENT2 ratio = 0.17), opposite to analogs like R70527. This makes it essential for dissecting ENT2-dependent adenosine physiology. With established in vitro IC50 values of 0.6–1.2 µM against epileptiform activity and validated in vivo antihyperalgesic efficacy, it serves as a benchmark tool for purinergic signaling studies. Procure with confidence—verify ENT2-specific pharmacology with high-purity reference standard.

Molecular Formula C28H32Cl4FN5O2
Molecular Weight 631.4 g/mol
CAS No. 112415-83-5
Cat. No. B1681050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSoluflazine
CAS112415-83-5
SynonymsSoluflazine;  R 64719;  R-64719;  R64719; 
Molecular FormulaC28H32Cl4FN5O2
Molecular Weight631.4 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl
InChIInChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H
InChIKeyKQZLAOQGNIIITJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Soluflazine (R 64 719, CAS 112415-83-5) Research Compound: Nucleoside Transport Inhibitor


Soluflazine (R 64 719) is a synthetic small-molecule inhibitor of equilibrative nucleoside transporters (ENTs), a class of proteins responsible for the bidirectional flux of endogenous nucleosides like adenosine across cell membranes [1]. As an analogue within the lidoflazine/mioflazine chemical series, Soluflazine's primary pharmacological action is to block the reuptake and increase the local extracellular concentration of adenosine, thereby potentiating adenosine's protective and modulatory effects in the central nervous and cardiovascular systems [1][2].

Why Closely Related ENT Inhibitors Cannot Simply Substitute for Soluflazine


Interchanging nucleoside transport inhibitors, even those within the same chemical series like draflazine or lidoflazine, is not scientifically straightforward due to profound differences in ENT1 vs. ENT2 subtype selectivity and cross-species potency. Soluflazine exhibits a unique inhibitory profile, demonstrating significantly greater potency for the NBMPR-insensitive (ei/ENT2) transporter relative to the NBMPR-sensitive (es/ENT1) transporter, a selectivity that is inverted for many of its analogs [1]. This subtype selectivity, combined with its differential potency across species, directly influences the extent of adenosine potentiation in specific tissues and model organisms, making Soluflazine a specific tool for studying ENT2-dependent physiology [1][2].

Quantitative Differential Evidence for Soluflazine (R 64 719) Against its Closest Analogs


Soluflazine's Unique ENT2 vs. ENT1 Transporter Subtype Selectivity Profile

In a head-to-head comparative study of 15 draflazine analogues, Soluflazine (R 64 719) exhibited a unique ENT1/ENT2 selectivity ratio of 0.17, demonstrating a nearly 6-fold preference for inhibiting the ENT2 transporter over ENT1. This is in stark contrast to other series compounds like R70527, which displayed a selectivity ratio of 370, reflecting a strong preference for ENT1 [1].

ENT2 selectivity Equilibrative Nucleoside Transporter Subtype selectivity Draflazine analogues

Superior Potency of Soluflazine for the NBMPR-Insensitive Transporter

While lidoflazine and mioflazine show similar potency for NBMPR-sensitive and -insensitive transporters in rat erythrocytes, Soluflazine is distinctly more potent at inhibiting the NBMPR-insensitive component. It demonstrates an IC50 of 0.08–0.2 μM for the NBMPR-insensitive transporter, which is 20- to 100-fold more potent than its effect on the NBMPR-sensitive carrier in the same cells (IC50 ≈ 10 μM) [1].

NBMPR-insensitive Nucleoside transport IC50 Rat erythrocytes Lidoflazine

Comparative Anticonvulsant Efficacy in an In Vitro Epileptogenesis Model

Soluflazine displays concentration-dependent anticonvulsant activity in the guinea-pig hippocampal slice model. It inhibits synaptic epileptogenesis with an IC50 value of 1.2 µM and non-synaptic 'burst' frequency with an IC50 value of 0.6 µM, demonstrating a preferential effect on burst initiation. The results obtained with soluflazine closely resemble those reported for the endogenous neuromodulator adenosine, validating its mechanism of action [1].

Anticonvulsant Epileptogenesis Hippocampal slice IC50 Adenosine

Soluflazine Demonstrates Antihyperalgesic Activity in a Comparative In Vivo Model

In a head-to-head in vivo study, Soluflazine showed significant efficacy in reversing thermal hyperalgesia in a guinea pig complete Freund's adjuvant (CFA) model of inflammatory pain, alongside other ENT inhibitors. While the more advanced compound Draflazine was the most potent and fully characterized in this study, Soluflazine was among the group of ENT1 inhibitors that demonstrated clear antihyperalgesic activity, confirming the viability of this mechanism for pain modulation [1].

Antihyperalgesic Inflammatory pain CFA model In vivo Draflazine

Primary Research Applications for Soluflazine (CAS 112415-83-5) Based on Evidence


Pharmacological Dissection of ENT1 vs. ENT2 Transporter Function

Soluflazine's unique 6-fold selectivity for the ENT2 transporter (ENT1/ENT2 ratio = 0.17) makes it an essential tool for differentiating the physiological roles of these two equilibrative nucleoside transporter subtypes. Its selectivity profile is opposite to that of analogs like R70527 (ratio = 370), allowing for definitive control experiments in studies of adenosine flux and signaling [1].

Investigating Adenosine-Mediated Anticonvulsant Mechanisms in CNS Models

With established in vitro IC50 values for inhibiting synaptic (1.2 µM) and non-synaptic (0.6 µM) epileptiform activity in hippocampal slices, Soluflazine serves as a benchmark compound for studying endogenous adenosine's role in seizure control. Its effects closely mimic those of exogenous adenosine, validating its use as a tool to probe the purinergic system's anticonvulsant potential [2].

Validating ENT Inhibition in In Vivo Models of Inflammatory Pain

Soluflazine has demonstrated in vivo efficacy in a guinea pig model of inflammatory pain (CFA-induced thermal hyperalgesia), confirming that its mechanism of ENT inhibition translates to a functional antihyperalgesic effect in a whole-animal disease setting. This positions it as a key reference compound for early-stage pain research targeting adenosine potentiation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Soluflazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.